N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide
Description
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Properties
IUPAC Name |
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2S/c12-8-5-9(7-15-6-8)21(19,20)17-2-1-10-16-3-4-18(10)11(13)14/h3-7,11,17H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODSNBHZCQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCNS(=O)(=O)C2=CN=CC(=C2)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
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Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced using difluoromethylation reagents under specific conditions. This step often requires careful control of temperature and reaction time to ensure high yield and purity .
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Attachment of the Pyridine Ring: : The pyridine ring can be introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a fluoropyridine precursor under basic conditions .
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Formation of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under suitable conditions.
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Substitution: : The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of pyridine derivatives.
Scientific Research Applications
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases due to its unique structural features.
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Biological Studies: : It is used in studies to understand the interaction of small molecules with biological targets, including enzymes and receptors.
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Chemical Biology: : The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in cellular processes.
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Industrial Applications: : It is investigated for its potential use in the development of new materials and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-[1-(trifluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[2-[1-(methyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide: Contains a methyl group instead of a difluoromethyl group.
N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-chloropyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom on the pyridine ring.
Uniqueness
The presence of the difluoromethyl group in N-[2-[1-(difluoromethyl)imidazol-2-yl]ethyl]-5-fluoropyridine-3-sulfonamide imparts unique electronic properties, enhancing its interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
